2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, compounds with similar structures have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have shown a range of biological activities, including anti-mycobacterial, anti-bacterial, and anti-fungal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s interaction with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Known for its potential anti-tumor activity.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: A metabolite of the fungicide fluopyram, known for its phytotoxic properties.
Uniqueness
2-Amino-5-(3-(trifluoromethyl)phenyl)isonicotinic acid is unique due to the presence of both the trifluoromethyl group and the isonicotinic acid moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-2-7(4-8)10-6-18-11(17)5-9(10)12(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGCHUTONWIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687972 |
Source
|
Record name | 2-Amino-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261635-40-8 |
Source
|
Record name | 2-Amino-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.